

spectroscopic data for CAS 709021-70-5 verification

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Compound of Interest

Compound Name: methyl (3-bromo-1H-1,2,4-triazol-1-yl)acetate
CAS No.: 709021-70-5
Cat. No.: B2942720

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Technical Verification Guide: CAS 709021-70-5 Methyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate[1] Executive Summary & Compound Identity

CAS 709021-70-5 is a critical heterocyclic building block used in the synthesis of antifungal agents, kinase inhibitors, and other bioactive small molecules containing the 1,2,4-triazole core.[1]

The primary challenge in deploying this reagent is regiochemical purity. The synthesis of N-alkylated 1,2,4-triazoles is prone to isomerism (N1 vs. N2 alkylation).[2] Using the wrong regioisomer can lead to inactive biological candidates or erroneous structure-activity relationship (SAR) data. This guide compares the Target Product (N1-isomer) against its prevalent Alternative (N2-isomer) and outlines a definitive spectroscopic workflow for verification.

Property	Data
Chemical Name	Methyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate
Molecular Formula	
Molecular Weight	220.02 g/mol
Key Impurity	Methyl 2-(5-bromo-1H-1,2,4-triazol-1-yl)acetate (Regioisomer)

Comparative Analysis: Target vs. Alternatives

In the context of CAS 709021-70-5, the "Alternative" is not just a competitor product, but the regioisomeric impurity generated during synthesis.

The Regioselectivity Challenge

Direct alkylation of 3-bromo-1,2,4-triazole yields a mixture of isomers due to annular tautomerism.

- Route A (Direct Alkylation): Reacting 3-bromo-1,2,4-triazole with methyl bromoacetate.
 - Result: Mixture of N1-alkyl (Target) and N2-alkyl (Impurity).
 - Ratio: Typically 3:1 to 10:1 depending on base/solvent, requiring difficult chromatographic separation.
- Route B (Dibromo Desymmetrization - Alternative Strategy): Alkylation of 3,5-dibromo-1,2,4-triazole followed by selective reductive debromination.
 - Result: High regiocontrol but higher step count.

Performance Comparison Table

Metric	CAS 709021-70-5 (Target N1-Isomer)	N2-Isomer (Common Impurity)	Implication
Structure	Br at C3; H at C5	Br at C5; H at C3	Distinct biological activity
¹ H NMR (H-Triazole)	~8.5 - 8.8 ppm (Deshielded)	~7.9 - 8.2 ppm (Shielded)	Primary identification tool
NOESY Correlation	Strong (H-Ring N-CH)	Weak / None	Definitive structural proof
LC-MS Retention	Distinct (Method Dependent)	Distinct (Method Dependent)	Requires co-injection for certainty
Reactivity	C5-H is acidic; amenable to C-H activation	C3-H is less acidic	Affects downstream coupling

Spectroscopic Verification Protocols

To validate CAS 709021-70-5, you must prove the position of the bromine relative to the N-alkyl group. Mass spectrometry alone is insufficient as both isomers have identical mass (220/222).

Protocol A: Nuclear Magnetic Resonance (NMR)

Objective: Distinguish N1 vs. N2 isomers using spatial proximity (NOE).

Methodology:

- Solvent: DMSO-
(preferred for solubility and peak separation).
- Concentration: 10-15 mg in 0.6 mL solvent.

- Experiments: ¹H (16 scans), ¹³C (1024 scans), 1D-NOESY or 2D-NOESY.

Critical Data Points:

- ¹H NMR:
 - 8.65 ppm (s, 1H): H-5 of the triazole ring.
 - 5.15 ppm (s, 2H): N-CH (methylene).
 - 3.70 ppm (s, 3H): O-CH (ester).
- NOESY (The "Smoking Gun"):
 - Irradiate the methylene signal at 5.15 ppm.
 - Target (CAS 709021-70-5): You will observe a strong NOE enhancement at the aromatic H-5 signal (8.65 ppm). This confirms the proton is adjacent to the alkylated nitrogen (N1).
 - Impurity (N2-Isomer): The aromatic proton is at C3, "shielded" by the bromine at C5. It is spatially distant from the N-CH group. No significant NOE will be observed.

Protocol B: LC-MS Purity Profiling

Objective: Quantify regioisomeric purity.

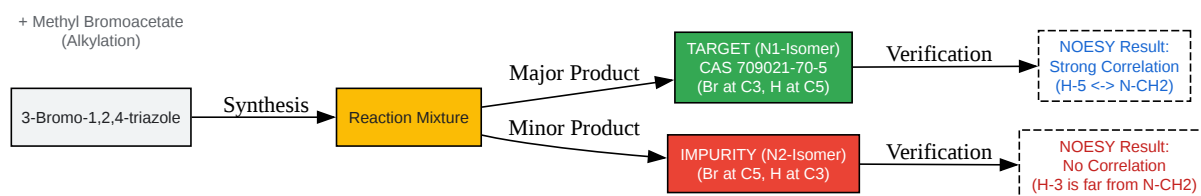
Workflow:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 m, 4.6 x 100 mm).
- Mobile Phase:
 - A: Water + 0.1% Formic Acid.

- B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 210 nm and 254 nm; MS (ESI+).
- Criteria: The target N1-isomer typically elutes later than the N2-isomer on standard C18 phases due to the dipole moment differences, though this must be confirmed with a standard.
 - Acceptance Criteria: Purity > 98% (AUC).[3] No secondary peak with $220/222 > 0.5\%$.

Visual Analysis & Pathways

The following diagram illustrates the regioselectivity issue and the NOE verification logic.



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Caption: Synthesis pathway showing the divergence of regioisomers and the definitive NOESY spectroscopic test for verification.

References

- Regioselectivity in Triazole Alkylation: Organic Process Research & Development, "Development of a Scalable Route toward an Alkylated 1,2,4-Triazole". Verified URL: [\[Link\]](#)
- General NMR Shifts for Triazoles: Organic Chemistry Data, "1H NMR Chemical Shifts of Heterocycles". Verified URL: [\[Link\]](#)

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Sources

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